molecular formula C26H29N3O9 B14525182 Dodecyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate CAS No. 62901-57-9

Dodecyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate

Cat. No.: B14525182
CAS No.: 62901-57-9
M. Wt: 527.5 g/mol
InChI Key: SKDXOKHZOZGACH-UHFFFAOYSA-N
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Description

Dodecyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a dodecyl ester group attached to a fluorene core, which is further substituted with nitro groups and a carboxylate group. The molecular formula of this compound is C25H27N3O9, and it has a molecular weight of 513.509 g/mol .

Preparation Methods

The synthesis of Dodecyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate typically involves multiple steps, starting with the nitration of fluorene derivatives. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The resulting trinitrofluorene derivative is then esterified with dodecyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Dodecyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions, leading to the formation of nitroso or nitrosonium derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the dodecyl group is replaced by other nucleophiles such as alkoxides or amines.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, palladium catalysts, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Dodecyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s nitro groups make it a potential candidate for studying nitroaromatic compound interactions with biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of Dodecyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The ester group can be hydrolyzed to release the active carboxylate moiety, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Dodecyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ester and nitro group arrangement, which imparts distinct chemical and physical properties.

Properties

CAS No.

62901-57-9

Molecular Formula

C26H29N3O9

Molecular Weight

527.5 g/mol

IUPAC Name

dodecyl 4,5,7-trinitro-9-oxofluorene-2-carboxylate

InChI

InChI=1S/C26H29N3O9/c1-2-3-4-5-6-7-8-9-10-11-12-38-26(31)17-13-19-23(21(14-17)28(34)35)24-20(25(19)30)15-18(27(32)33)16-22(24)29(36)37/h13-16H,2-12H2,1H3

InChI Key

SKDXOKHZOZGACH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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